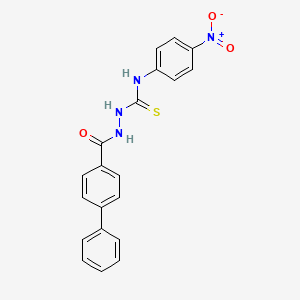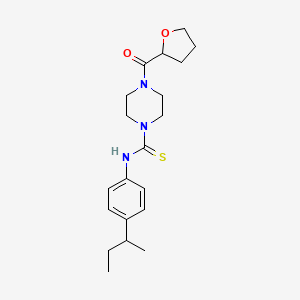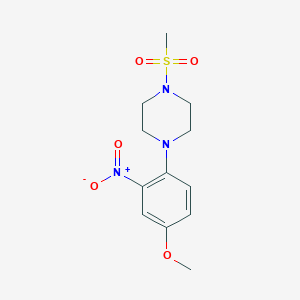![molecular formula C19H23N3O2S B4128005 N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4128005.png)
N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea
Vue d'ensemble
Description
N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea, also known as NBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential as a nitrification inhibitor in agriculture.
Mécanisme D'action
N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea inhibits the activity of the enzyme urease by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydrolysis of urea to ammonia and carbon dioxide, thus reducing the amount of ammonia available for nitrification.
Biochemical and Physiological Effects:
N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea has been shown to have minimal toxicity and is rapidly metabolized and excreted from the body. Studies have shown that N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea does not accumulate in the environment and does not have any significant impact on soil microbial communities. However, further research is needed to fully understand the biochemical and physiological effects of N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea as a nitrification inhibitor is its effectiveness in reducing nitrate leaching and improving nitrogen use efficiency in crop production. Additionally, N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea has been shown to have minimal impact on soil microbial communities and does not accumulate in the environment. However, one limitation of N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea is its potential to inhibit the growth of certain crops, such as legumes, which rely on the conversion of urea to ammonia for nitrogen fixation.
Orientations Futures
There are several areas of future research for N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea. One area is the development of more efficient synthesis methods for N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea that can be scaled up for commercial production. Another area is the investigation of the long-term effects of N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea on soil microbial communities and the environment. Additionally, further research is needed to understand the potential impact of N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea on non-target organisms and to develop strategies for minimizing any potential negative effects. Finally, there is a need for research on the optimal application rates and timing of N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea for different crops and growing conditions.
Applications De Recherche Scientifique
N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential as a nitrification inhibitor in agriculture. Nitrification is the biological process by which ammonia is converted to nitrate, which can then be taken up by plants as a nutrient. However, excessive nitrification can lead to nitrate leaching and subsequent environmental pollution. N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea works by inhibiting the activity of the enzyme urease, which is responsible for the conversion of urea to ammonia. This leads to a reduction in the amount of ammonia available for nitrification, thereby reducing nitrate leaching and improving nitrogen use efficiency in crop production.
Propriétés
IUPAC Name |
1-[1-(4-tert-butylphenyl)ethyl]-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13(14-8-10-15(11-9-14)19(2,3)4)20-18(25)21-16-6-5-7-17(12-16)22(23)24/h5-13H,1-4H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFASIGBGBBPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127927.png)
![N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4127934.png)
![methyl 5-[oxo(pyridin-3-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4127937.png)

![2-[(4-nitrophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4127958.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4127979.png)
![2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4127982.png)
![1-[3-({[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B4127996.png)



![N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4128026.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4128028.png)